molecular formula C10H7Cl2NO3 B3751666 N-(2,3-Dichlorophenyl)maleamic acid CAS No. 58609-74-8

N-(2,3-Dichlorophenyl)maleamic acid

Cat. No.: B3751666
CAS No.: 58609-74-8
M. Wt: 260.07 g/mol
InChI Key: RUGLHUNECPZYDF-PLNGDYQASA-N
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Description

N-(2,3-Dichlorophenyl)maleamic acid is an organic compound with the molecular formula C10H7Cl2NO3 and a molecular weight of 260.07 g/mol It is characterized by the presence of a maleamic acid moiety attached to a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-Dichlorophenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,3-dichloroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually obtained through crystallization and purification processes .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)maleamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dichlorophenyl)maleamic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)maleamic acid
  • N-(3,4-Dichlorophenyl)maleamic acid
  • N-(2,3-Dichlorophenyl)succinamic acid

Uniqueness

N-(2,3-Dichlorophenyl)maleamic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the 2 and 3 positions of the phenyl ring distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

(Z)-4-(2,3-dichloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGLHUNECPZYDF-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189664
Record name 2-Butenoic acid, 4-[(2,3-dichlorophenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58609-74-8
Record name 2-Butenoic acid, 4-[(2,3-dichlorophenyl)amino]-4-oxo-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58609-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-[(2,3-dichlorophenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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